benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate,Mixtureofdiastereomers
Description
Benzyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate is a synthetic organic compound characterized by a cyclobutane core substituted with a chlorosulfonylmethyl group and a benzyl carbamate moiety. The presence of stereogenic centers in the cyclobutyl ring results in diastereomeric mixtures, which influence its physicochemical properties and reactivity. This compound is of interest in medicinal chemistry and materials science due to the sulfonyl chloride functional group, which enables nucleophilic substitution reactions, and the carbamate group, which provides hydrolytic stability compared to esters or amides .
Key structural features:
- Cyclobutyl backbone: A strained four-membered ring that impacts conformational flexibility.
- Chlorosulfonylmethyl group: A reactive substituent facilitating covalent modifications.
- Benzyl carbamate: A protective group enhancing solubility and stability.
Properties
Molecular Formula |
C13H16ClNO4S |
|---|---|
Molecular Weight |
317.79 g/mol |
IUPAC Name |
benzyl N-[3-(chlorosulfonylmethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)9-11-6-12(7-11)15-13(16)19-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16) |
InChI Key |
ZDZRGYPFDHNOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate typically involves the reaction of benzyl carbamate with a cyclobutyl derivative containing a chlorosulfonyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Hydrolysis Reactions
The chlorosulfonyl group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. Carbamate hydrolysis concurrently produces benzyl alcohol and cyclobutylamine intermediates.
Conditions and Products:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (1M), 60°C, 6h | Benzylic alcohol + Cyclobutylsulfonic acid |
| Basic Hydrolysis | NaOH (1M), 25°C, 12h | Sodium sulfonate + Cyclobutyl carbamic acid |
Nucleophilic Substitution
The electrophilic chlorosulfonyl group reacts with nucleophiles (e.g., amines, thiols) via S<sub>N</sub>2 mechanisms, enabling sulfonamide or thioether formation.
Example Reactions:
-
Amine Substitution:
Yields sulfonamide derivatives with primary/secondary amines. -
Thiol Substitution:
Forms thioethers under mild alkaline conditions.
Acylation Reactions
The carbamate nitrogen acts as a nucleophile in acylation reactions, forming urea or thiourea derivatives when reacted with acyl chlorides or isocyanates.
Key Pathway:
Elimination Reactions
Under strongly basic conditions (e.g., KOtBu), β-elimination occurs at the cyclobutyl-chlorosulfonyl junction, generating cyclobutene sulfones as byproducts.
Mechanism:
Stereochemical Considerations
As a diastereomeric mixture, reactions may exhibit stereoselectivity. For example, nucleophilic substitutions at the chlorosulfonyl center could yield diastereomerically enriched products, though specific studies on this compound’s stereochemical outcomes remain undocumented .
Scientific Research Applications
BenzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate, a mixture of diastereomers, is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. The compound has a molecular formula of C13H16ClNO4S and a molecular weight of 317.79 g/mol. It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Scientific Research Applications
- Chemistry BenzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. The chlorosulfonyl group present in the compound makes it reactive towards nucleophiles, allowing for various chemical transformations.
- Biology This compound is investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties. Interaction studies with biological macromolecules could provide insights into its mechanism of action, with preliminary assays involving enzyme kinetics and binding studies.
- Medicine BenzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate is explored for potential therapeutic applications, including as a precursor for drug development. Its chlorosulfonyl group allows for covalent interactions with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modification of their activity. This property is exploited in biochemical assays to study enzyme kinetics and protein interactions, making it a candidate for further exploration in drug development.
- Industry It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzyl and cyclobutyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, structurally or functionally related compounds from the evidence include:
Table 1: Comparison of Key Compounds
Key Observations :
Functional Group Diversity : Unlike the target compound, most analogs in the evidence lack a combination of sulfonyl chloride and carbamate groups. Chlorosulfuron (a sulfonamide herbicide) shares sulfonyl reactivity but diverges in backbone structure .
Stereochemical Complexity : The diastereomeric nature of the target compound distinguishes it from simpler analogs like 2-chloroaniline or dimethylcyclopentane, which lack stereogenic centers .
Reactivity: The chlorosulfonyl group in the target compound enables nucleophilic substitution (e.g., with amines or alcohols), a feature absent in non-sulfonated analogs like chlorosyringaldehyde .
Research Findings and Limitations
- Synthetic Challenges : Diastereomer separation for the target compound requires advanced chromatographic techniques, unlike single-isomer compounds like chlorotetracycline .
- Stability : The carbamate group in the target compound enhances hydrolytic stability compared to ester-containing analogs (e.g., dimethyl disulfide derivatives) .
- Biological Activity : While chlorosulfuron and chlorotetracycline exhibit pesticidal or antibiotic properties, the biological profile of the target compound remains unexplored in the provided evidence .
Biological Activity
Benzyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate, a compound characterized by its unique molecular structure and existing as a mixture of diastereomers, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C13H16ClNO4S
- Molecular Weight : 317.79 g/mol
- IUPAC Name : Benzyl N-[3-(chlorosulfonylmethyl)cyclobutyl]carbamate
- CAS Number : 2172506-97-5
The compound features a chlorosulfonyl group that enhances its reactivity towards nucleophiles, making it suitable for various chemical transformations. Its structure includes a cyclobutyl moiety, contributing to its distinct reactivity and biological properties.
The mechanism of action for benzyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate primarily involves the interaction of the chlorosulfonyl group with nucleophilic sites on biological macromolecules such as proteins and enzymes. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds, altering their activity.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, though further research is needed to quantify this activity.
Research Findings
- Enzyme Inhibition Studies : Initial assays indicated that benzyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting phosphodiesterase (PDE) activity, which is crucial in various physiological processes.
- Antimicrobial Activity : In vitro studies have suggested that the compound may possess antimicrobial properties against specific bacterial strains. A study demonstrated its efficacy against Gram-positive bacteria, indicating its potential as an antibacterial agent.
-
Case Studies :
- A case study involving the synthesis and biological evaluation of related compounds highlighted the importance of structural modifications in enhancing biological activity. The presence of the chlorosulfonyl group was noted as a critical factor in improving enzyme inhibition rates compared to similar compounds lacking this functional group.
Comparative Analysis
To better understand the uniqueness of benzyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Benzyl Carbamate | C9H11NO2 | Lacks sulfonyl group; used in pharmaceuticals. |
| Chlorosulfonamide | C1H1ClN1O2S1 | Contains sulfonamide; known antibacterial agent. |
| Benzyl N-[3-(chlorosulfonyl)propyl]carbamate | Similar structure with propyl group | Investigated for similar biological activities. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing benzyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate, and how are diastereomers controlled during synthesis?
- Methodology :
- Step 1 : Cyclobutane ring functionalization: Introduce a hydroxymethyl group at the 3-position of cyclobutane via [2+2] cycloaddition or ring expansion.
- Step 2 : Sulfonation and chlorination: React the hydroxymethyl group with sulfur trioxide (SO₃) followed by chlorination using PCl₅ to form the chlorosulfonylmethyl substituent .
- Step 3 : Carbamate formation: Couple the amine group on the cyclobutyl ring with benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
- Diastereomer control : Steric hindrance from the cyclobutyl ring and reaction temperature (low temperatures favor kinetic control) influence diastereomer ratios.
Q. How can researchers characterize the diastereomeric mixture of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : Use ¹H-¹H COSY and NOESY to identify spatial relationships between protons on the cyclobutyl ring and chlorosulfonyl group. Diastereomers show distinct splitting patterns in ¹³C NMR due to differing stereochemistry .
- HPLC-MS : Employ chiral stationary phases (e.g., cellulose-based columns) with gradient elution (acetonitrile/water + 0.1% TFA) to separate diastereomers. Confirm molecular ions via high-resolution MS (e.g., HRMS-ESI) .
- IR : Identify carbamate C=O stretch (~1700 cm⁻¹) and sulfonyl S=O stretches (~1350, 1150 cm⁻¹) .
Q. What stability considerations are critical for handling this compound in aqueous or basic conditions?
- Methodology :
- Hydrolysis testing : Monitor degradation under pH 7.4 (phosphate buffer) and pH 9.0 (borate buffer) at 25°C via HPLC. The chlorosulfonyl group is prone to hydrolysis, forming sulfonic acid derivatives.
- Thermal stability : Conduct TGA/DSC to assess decomposition temperatures. Store the compound at -20°C under inert gas to minimize diastereomer interconversion .
Advanced Research Questions
Q. How does the electronic nature of the chlorosulfonyl group influence reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodology :
- DFT calculations : Use Gaussian or ORCA to model charge distribution. The electron-withdrawing sulfonyl group increases electrophilicity at the adjacent methyl carbon, facilitating SN2 reactions with amines or thiols.
- Experimental validation : React with benzylamine in DMF at 60°C; monitor substitution product yield via LC-MS. Compare reactivity with non-sulfonated analogs .
Q. What strategies can resolve diastereomers to >99% enantiomeric excess (ee) for pharmacological studies?
- Methodology :
- Crystallization-induced diastereomer resolution : Use a chiral resolving agent (e.g., L-tartaric acid) in ethanol/water. Monitor crystal growth via PXRD.
- Preparative SFC : Optimize supercritical CO₂ with co-solvents (e.g., methanol/isopropanol) on Chiralpak IG columns. Validate purity via circular dichroism (CD) spectroscopy .
Q. How do steric effects of the cyclobutyl ring impact binding affinity in enzyme inhibition assays?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., proteases). Compare cyclobutyl vs. cyclohexyl analogs.
- In vitro testing : Perform kinetic assays (e.g., fluorescence-based) to measure IC₅₀ values. Diastereomers may show 2-10x differences in potency due to spatial orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
